

# 2-Chloro-4-propylpyrimidine molecular structure and weight

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## Compound of Interest

Compound Name: **2-Chloro-4-propylpyrimidine**

Cat. No.: **B056329**

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An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular structure, weight, and properties of **2-Chloro-4-propylpyrimidine**.

## Core Compound Information

Compound Name: **2-Chloro-4-propylpyrimidine**

CAS Number: 111196-80-6

Molecular Formula: C<sub>7</sub>H<sub>9</sub>ClN<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure:

The molecular structure of **2-Chloro-4-propylpyrimidine** consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. A chlorine atom is substituted at the 2-position, and a propyl group is attached at the 4-position.

(A 2D chemical structure image would be placed here in a full whitepaper)

## Quantitative Physicochemical Data

The following table summarizes the key quantitative data for **2-Chloro-4-propylpyrimidine**.

Property	Value	Source
Molecular Weight	156.6 g/mol	<a href="#">[1]</a>
Molecular Weight (Alternate)	156.61 g/mol	<a href="#">[2]</a>
Purity (Typical)	≥98% (by GC)	<a href="#">[2]</a>
Moisture Content (Typical)	≤0.5%	<a href="#">[2]</a>

## Experimental Protocols

While specific experimental protocols for the synthesis of **2-Chloro-4-propylpyrimidine** are not readily available in the searched literature, a general and plausible synthesis can be extrapolated from established methods for analogous 2-chloro-4-alkylpyrimidines. A common approach involves the chlorination of a corresponding 4-propylpyrimidin-2-ol or a related precursor.

Representative Experimental Protocol: Synthesis of 2-Chloro-4-alkylpyrimidine via Chlorination

This protocol is a representative example based on general synthesis methods for similar compounds and should be adapted and optimized for **2-Chloro-4-propylpyrimidine**.

Materials:

- 4-propylpyrimidin-2-ol (precursor)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Triethylamine (or other suitable base)
- Dichloromethane (DCM) or other suitable solvent
- Ice
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the precursor, 4-propylpyrimidin-2-ol, in an excess of phosphorus oxychloride.
- Addition of Base: Cool the mixture in an ice bath. Slowly add triethylamine dropwise to the stirred suspension. The base scavenges the HCl generated during the reaction.
- Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
- Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to decompose the excess phosphorus oxychloride.
- Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
- Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **2-Chloro-4-propylpyrimidine** by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the final product.

## Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-chloro-4-alkylpyrimidine, which is applicable to **2-Chloro-4-propylpyrimidine**.



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Generalized synthesis and purification workflow.

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## References

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